![molecular formula C16H22O11 B1276447 alpha-d-Galactose pentaacetate CAS No. 4163-59-1](/img/structure/B1276447.png)
alpha-d-Galactose pentaacetate
Overview
Description
Alpha-d-Galactose pentaacetate is a chemical compound with the formula C16H22O11 . It is an acetylated sugar and is part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of alpha-D-glucose pentaacetate has been studied in detail . Various methods used for the synthesis of alpha-D-glucose pentaacetate have been discussed, including catalysis .
Molecular Structure Analysis
The molecular weight of alpha-d-Galactose pentaacetate is 390.3393 . The IUPAC Standard InChI is InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m0/s1 .
Chemical Reactions Analysis
Alpha-d-Galactose pentaacetate is involved in various chemical reactions. For instance, under suitable experimental conditions, esters of non-nutrient monosaccharides, such as L-glucose, D-mannoheptulose or 2-deoxy-D-glucose, unexpectedly stimulate insulin release .
Physical And Chemical Properties Analysis
Alpha-d-Galactose pentaacetate has a molecular weight of 390.3393 . It is also available as a 2d Mol file or as a computed 3d SD file .
Scientific Research Applications
Prodrug Design for Targeted Drug Delivery
α-D-Galactose pentaacetate is utilized in the synthesis of galactose-based prodrugs. These prodrugs are designed for targeted drug delivery systems such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Prodrug Monotherapy (PMT). By attaching galactose to drugs like aspirin, researchers aim to improve the drug’s selectivity and reduce side effects, making chemotherapy more efficient .
Glycosylation Studies
This compound serves as a glycosyl donor in the glycosylation process, which is crucial for modifying the structure of lead compounds. Glycosylation can significantly alter a drug’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, thereby enhancing its therapeutic profile .
Enzyme Kinetics and Metabolism
In biochemical research, α-D-Galactose pentaacetate is a valuable substrate for studying enzyme kinetics and metabolic pathways. Its structure allows it to interact with enzymes like glycosidases and glycosyltransferases, which are pivotal in carbohydrate metabolism .
Cell Signaling and Regulation
The compound is instrumental in cell signaling studies. It helps in understanding how cells communicate and respond to various metabolites, which is essential for developing treatments for diseases that involve cell signaling anomalies .
Spectroscopic Analysis of Carbohydrates
α-D-Galactose pentaacetate is used as a model compound in spectroscopic techniques such as Vibrational Circular Dichroism (VCD). These techniques are employed to study the stereochemistry of carbohydrates, providing insights into their structural characteristics .
Analytical Chemistry
It serves as a standard in chromatographic analyses, such as gas chromatography, for the quantification and characterization of monosaccharides and polysaccharides. This application is vital for quality control and research in the food industry and other sectors where carbohydrates play a significant role .
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-CWVYHPPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263372 | |
Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-d-Galactose pentaacetate | |
CAS RN |
4163-59-1 | |
Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4163-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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